

An In-depth Technical Guide to Orthoperiodic Acid: Chemical Formula and Structure

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Compound of Interest

Compound Name: Orthoperiodic acid

Cat. No.: B105680

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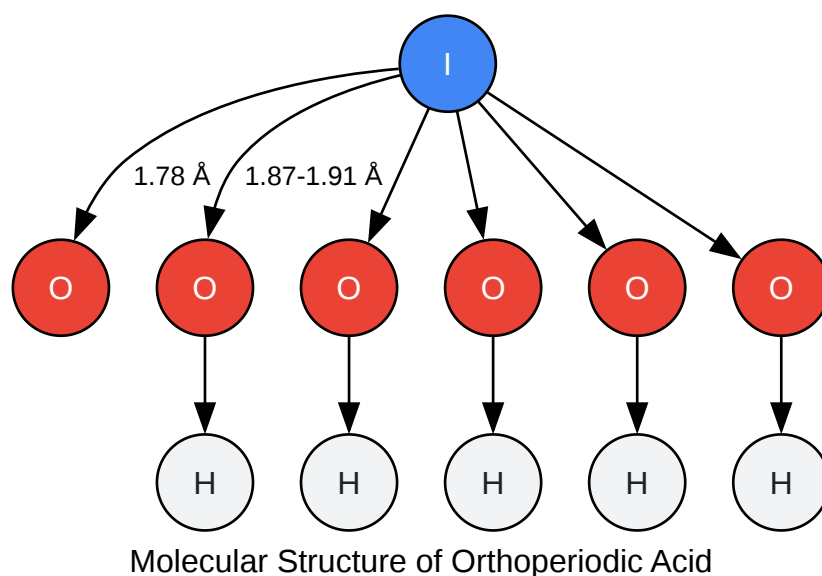
This technical guide provides a comprehensive overview of the chemical formula, molecular structure, and experimental determination of **orthoperiodic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Formula and Nomenclature

Orthoperiodic acid, the highest oxoacid of iodine, possesses the chemical formula H_5IO_6 .^{[1][2][3][4][5][6][7][8]} In this compound, iodine exists in its highest oxidation state of +7.^{[1][3][4][6][7]} Alternative names for **orthoperiodic acid** include paraperiodic acid and iodic(VII) acid.^[4] It is important to distinguish it from metaperiodic acid (HIO_4), which is a dehydrated form of **orthoperiodic acid**.^{[1][3][6][7]}

Molecular Structure

The molecular structure of **orthoperiodic acid** is characterized by a central iodine atom octahedrally coordinated to six oxygen atoms.^{[1][9][10]} Five of these oxygen atoms are part of hydroxyl (-OH) groups, while one is a doubly bonded oxygen atom (oxo group, =O). This arrangement results in a slightly deformed IO_6 octahedron.^{[1][9][10]} The molecule crystallizes in a monoclinic system with the space group $P2_1/n$, where individual octahedra are interconnected through bridging hydrogen atoms.^{[1][9]}



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Caption: Ball-and-stick model of the **orthoperiodic acid** molecule.

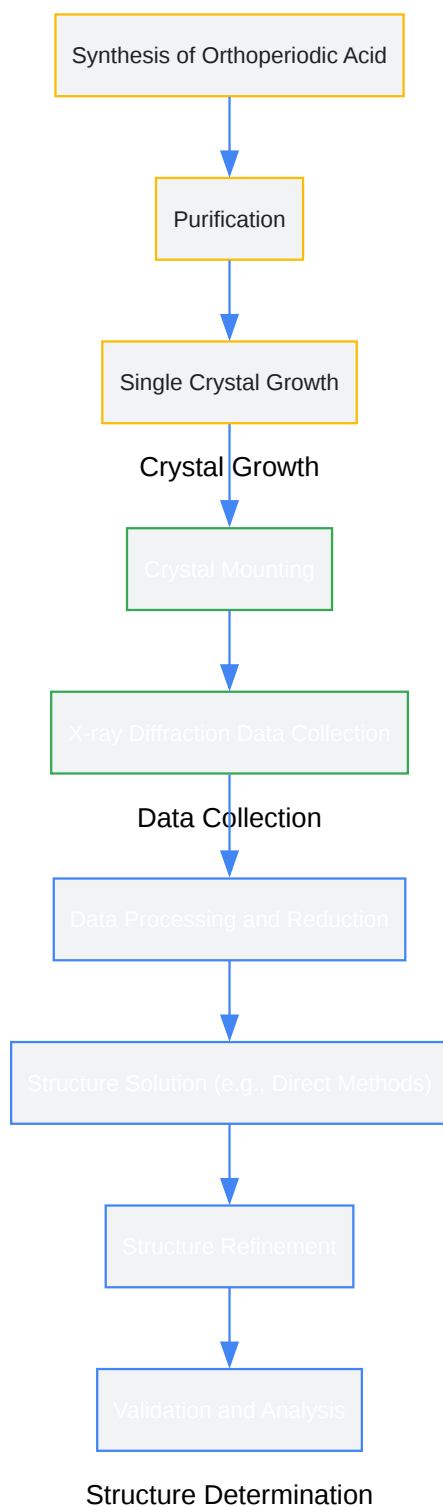
Quantitative Structural Data

The precise geometry of the **orthoperiodic acid** molecule has been determined through crystallographic studies. The bond lengths and angles provide insight into its electronic structure and reactivity.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
I-O Bond Lengths	
I=O	1.78 Å
I-OH	1.87–1.91 Å (5 bonds)

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of **orthoperiodic acid** and related compounds primarily relies on single-crystal X-ray diffraction.



Workflow for Crystal Structure Determination

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Caption: Generalized workflow for X-ray crystallography.

Detailed Methodology:

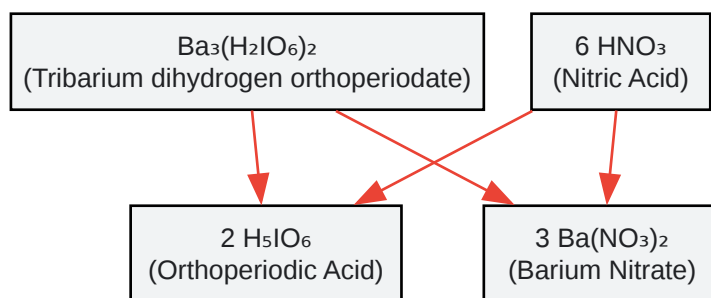
- **Synthesis and Crystallization:** **Orthoperiodic acid** is synthesized, for instance, by treating a barium orthoperiodate with nitric acid.^{[1][3]} Single crystals suitable for X-ray diffraction are then grown from an aqueous solution by slow evaporation.
- **Data Collection:** A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the intensities and positions of the diffracted reflections.
- **Structure Solution and Refinement:** The collected diffraction data are processed to yield a set of structure factors. The initial positions of the heavy atoms (iodine) are determined using methods like the Patterson function or direct methods. The positions of the lighter atoms (oxygen and hydrogen) are then located from difference Fourier maps. The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

Synthesis of Orthoperiodic Acid

Several methods are employed for the synthesis of **orthoperiodic acid**, both in laboratory and industrial settings.

Industrial Scale Production: The modern industrial production of **orthoperiodic acid** typically involves the electrochemical oxidation of a sodium iodate solution under alkaline conditions using a PbO_2 anode.^{[1][11]} An alternative industrial method is the treatment of sodium iodate with chlorine gas in an alkaline medium.^{[1][11]}

Laboratory Preparation: A common laboratory synthesis involves the reaction of tribarium dihydrogen orthoperiodate with nitric acid.^{[1][11]} The less soluble barium nitrate precipitates out of the solution, allowing for the isolation of **orthoperiodic acid** upon concentration.^[1]



Laboratory Synthesis of Orthoperiodic Acid

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Caption: Reaction for laboratory synthesis of **orthoperiodic acid**.

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